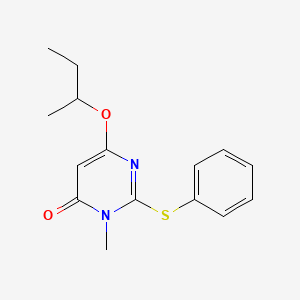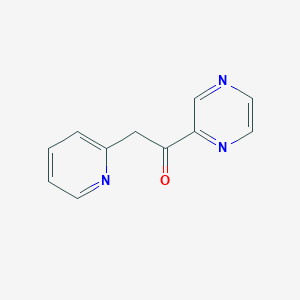![molecular formula C20H25N5O6Se B12911635 2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine CAS No. 666718-15-6](/img/structure/B12911635.png)
2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine is a synthetic nucleoside analog with the chemical formula C₂₀H₂₅N₅O₆Se This compound is a derivative of guanosine, where the ribose sugar is replaced by a deoxyribose sugar, and a phenylselanyl group is attached to the butyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine typically involves multiple steps, starting from commercially available guanosine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Deoxygenation: The ribose sugar is converted to deoxyribose through a deoxygenation reaction, often using reagents like triethylsilane and trifluoroacetic acid.
Introduction of Phenylselanyl Group: The phenylselanyl group is introduced via a nucleophilic substitution reaction, using phenylselanyl chloride and a suitable base.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding deoxyguanosine derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Deoxyguanosine derivatives.
Substitution: Various substituted guanosine analogs.
科学研究应用
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of novel nucleoside analogs.
Biology: Studied for its potential role in DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Potential use in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The phenylselanyl group may enhance its binding affinity to specific molecular targets, such as viral polymerases or cancer cell enzymes, leading to inhibition of their activity. The compound may also induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to its cytotoxic effects.
相似化合物的比较
Similar Compounds
2’-Deoxyguanosine: Lacks the phenylselanyl group, making it less effective in certain applications.
Selenoguanosine: Contains selenium but differs in the position and nature of the selenium-containing group.
Acyclovir: An antiviral nucleoside analog with a different structure and mechanism of action.
Uniqueness
2’-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by improving its stability, binding affinity, and specificity.
属性
CAS 编号 |
666718-15-6 |
|---|---|
分子式 |
C20H25N5O6Se |
分子量 |
510.4 g/mol |
IUPAC 名称 |
2-[(3,4-dihydroxy-2-phenylselanylbutyl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H25N5O6Se/c26-8-13(29)15(32-11-4-2-1-3-5-11)7-21-20-23-18-17(19(30)24-20)22-10-25(18)16-6-12(28)14(9-27)31-16/h1-5,10,12-16,26-29H,6-9H2,(H2,21,23,24,30)/t12-,13?,14+,15?,16+/m0/s1 |
InChI 键 |
ORRZWLMKOMZDRM-PVNJOJHASA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
规范 SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCC(C(CO)O)[Se]C4=CC=CC=C4)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)







![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
